molecular formula C21H24N2O2S B3563835 2-((3-(4-ISOPROPYL-PH)ACRYLOYL)AMINO)-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXAMIDE

2-((3-(4-ISOPROPYL-PH)ACRYLOYL)AMINO)-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B3563835
M. Wt: 368.5 g/mol
InChI Key: OXRQJASUBSIORM-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(4-ISOPROPYL-PH)ACRYLOYL)AMINO)-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-ISOPROPYL-PH)ACRYLOYL)AMINO)-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(methylthio)benzene, under basic conditions.

    Introduction of the Acryloyl Group: The acryloyl group can be introduced through an acylation reaction using acryloyl chloride in the presence of a base, such as triethylamine.

    Attachment of the Isopropyl-Phenyl Group: The isopropyl-phenyl group can be attached via a nucleophilic substitution reaction using an appropriate isopropyl-phenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3-(4-ISOPROPYL-PH)ACRYLOYL)AMINO)-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halides, bases, solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzothiophenes.

Scientific Research Applications

2-((3-(4-ISOPROPYL-PH)ACRYLOYL)AMINO)-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((3-(4-ISOPROPYL-PH)ACRYLOYL)AMINO)-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(4-CHLOROPHENYL)ACRYLOYL)AMINO)-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXAMIDE
  • 2-((3-(4-METHOXYPHENYL)ACRYLOYL)AMINO)-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXAMIDE
  • 2-((3-(4-FLUOROPHENYL)ACRYLOYL)AMINO)-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 2-((3-(4-ISOPROPYL-PH)ACRYLOYL)AMINO)-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the isopropyl-phenyl group, in particular, may confer unique properties compared to other similar compounds.

Properties

IUPAC Name

2-[[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-13(2)15-10-7-14(8-11-15)9-12-18(24)23-21-19(20(22)25)16-5-3-4-6-17(16)26-21/h7-13H,3-6H2,1-2H3,(H2,22,25)(H,23,24)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRQJASUBSIORM-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((3-(4-ISOPROPYL-PH)ACRYLOYL)AMINO)-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
2-((3-(4-ISOPROPYL-PH)ACRYLOYL)AMINO)-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
2-((3-(4-ISOPROPYL-PH)ACRYLOYL)AMINO)-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
2-((3-(4-ISOPROPYL-PH)ACRYLOYL)AMINO)-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
2-((3-(4-ISOPROPYL-PH)ACRYLOYL)AMINO)-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Reactant of Route 6
2-((3-(4-ISOPROPYL-PH)ACRYLOYL)AMINO)-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXAMIDE

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